molecular formula C27H22Cl2N4O B1682913 Tipifarnib CAS No. 192185-72-1

Tipifarnib

カタログ番号: B1682913
CAS番号: 192185-72-1
分子量: 489.4 g/mol
InChIキー: PLHJCIYEEKOWNM-HHHXNRCGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tipifarnib (Zarnestra®, R115777) is a potent, orally available, nonpeptidomimetic farnesyltransferase inhibitor (FTI) initially developed to target RAS-mutated cancers by blocking the farnesylation of RAS proteins, a critical post-translational modification required for their oncogenic activity . It inhibits farnesyltransferase (FTase) with an IC50 of 7.9 nM and has demonstrated antitumor effects via multiple mechanisms, including suppression of mTOR signaling, HIF-1α expression, and reactive oxygen species (ROS) in gastric cancer , as well as inhibition of the CXCL12/CXCR4 pathway in HRAS-mutant head and neck squamous cell carcinoma (HNSCC) . Clinical trials have shown disease stabilization in 64% of relapsed multiple myeloma patients and partial responses in HRAS-mutant HNSCC . Despite its failure in Phase III trials for broad RAS-mutant cancers, this compound remains a precision therapy candidate for specific genomic subtypes .

特性

IUPAC Name

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041140
Record name Tipifarnib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192185-72-1
Record name Tipifarnib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192185-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipifarnib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipifarnib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tipifarnib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tipifarnib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIPIFARNIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT637500A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

合成経路と反応条件

チピファニブの合成は、市販の出発物質から始まり、複数の段階を伴います。重要なステップには、キノリンコアの形成、クロロフェニル基の導入、イミダゾール誘導体との最終カップリングが含まれます。反応条件は通常、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド(DMF)やジクロロメタン(DCM)などの有機溶媒の使用を伴います。

工業生産方法

チピファニブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、多くの場合、精製に高速液体クロマトグラフィー(HPLC)を使用します。自動反応器と連続フロー化学の使用により、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

科学研究への応用

チピファニブは、科学研究に幅広く応用されています。

科学的研究の応用

Head and Neck Squamous Cell Carcinoma (HNSCC)

Research has demonstrated that tipifarnib is effective in patients with recurrent and/or metastatic HNSCC harboring HRAS mutations. A notable phase II trial evaluated its efficacy:

  • Study Design : The trial enrolled 30 patients with R/M HNSCC and high variant allele frequency (VAF) of HRAS mutations. Patients received this compound at doses of 600 mg or 900 mg orally twice daily during specified cycles.
  • Results :
    • Objective response rate (ORR) was 55% among evaluable patients.
    • Median progression-free survival (PFS) was 5.6 months compared to 3.6 months with prior therapies.
    • Median overall survival (OS) was reported at 15.4 months, significantly longer than historical controls .
Parameter This compound Prior Therapies
Objective Response Rate55%~15%
Median Progression-Free Survival5.6 months3.6 months
Median Overall Survival15.4 months5.1-8.4 months

Urothelial Carcinoma

This compound has also been investigated for its efficacy in treating advanced urothelial carcinoma with HRAS mutations:

  • Study Design : A phase II trial included patients with previously treated advanced urothelial carcinoma who had missense HRAS mutations.
  • Results :
    • Among evaluable patients, the ORR was reported at approximately 38%.
    • The primary endpoint of PFS at six months was met, indicating potential for further development in this indication .

Safety Profile

The safety profile of this compound has been generally manageable across studies:

  • Common treatment-emergent adverse events included anemia (37%) and lymphopenia (13%) in HNSCC trials.
  • In urothelial carcinoma studies, cytopenias were noted as significant adverse effects leading to treatment discontinuation in about 7% of patients .

Case Study: Efficacy in HNSCC

A detailed analysis from a clinical trial involving HNSCC patients highlighted rapid responses to this compound:

  • Of the patients treated, several achieved partial responses lasting longer than six months.
  • The clinical benefit rate was notably high, with all evaluable patients either achieving a partial response or stable disease .

Case Study: Urothelial Carcinoma Outcomes

In another study focused on urothelial carcinoma:

  • The trial demonstrated that patients who had previously failed standard therapies showed significant improvement when treated with this compound.
  • The durability of responses suggests that this compound may offer a new treatment avenue for resistant cases .

作用機序

チピファニブは、Rasなどのタンパク質のCAAXテールモチーフのプレニル化に関与するファルネシル転移酵素を阻害することによって効果を発揮します。この修飾を阻害することにより、チピファニブは細胞の増殖と生存に不可欠なRasタンパク質の局在と機能を阻害します。 この阻害は、癌細胞の増殖を抑制し、アポトーシスを誘導します .

類似化合物との比較

Lonafarnib

  • Mechanism : Inhibits FTase and P-glycoprotein (Pgp), similar to this compound .
  • Antibacterial Activity :
    • Against S. aureus, lonafarnib’s MIC (25 μM) is 20-fold lower than this compound (500 μM) .
    • Both reduce NIH3T3 cell viability by ~80% at 100 μM, but lonafarnib shows stronger bacterial load reduction in time-kill assays .

This compound Analogs for Chagas Disease

Structural modifications (e.g., replacing the quinoline ring’s 4-phenyl substituent and substituting amino with OMe) shifted the target from FTase to Trypanosoma cruzi lanosterol 14α-demethylase:

Parameter This compound Analogs
Target FTase Lanosterol 14α-demethylase
T. cruzi IC50 ~500 nM <1 nM
CYP3A4 Inhibition High Low
Farnesyltransferase Inhibition Yes No

These analogs retain this compound’s oral bioavailability while avoiding off-target FTase effects .

Dual-Mechanism Inhibitors

This compound vs. Its Enantiomer

  • This compound : Dual inhibition of FTase and Pgp, enhancing anthracycline efficacy in AML .
  • Enantiomer : Lacks FTase inhibition but retains Pgp-blocking activity, confirming this compound’s dual targeting .

Clinical Comparison with Other FTIs

Compound Clinical Stage Key Findings
This compound Phase II/III - Disease stabilization in 64% of multiple myeloma .
- 29% response rate in HRAS-mutant HNSCC .
- Failed in broad RAS-mutant cancers .
Lonafarnib Phase II - Potent Pgp inhibition, synergistic with chemotherapy .
- Limited activity in solid tumors.
FTI-277 (Preclinical) N/A - Higher FTase selectivity but inferior pharmacokinetics vs. This compound .

Research Findings and Implications

  • Bacterial Applications : this compound and lonafarnib exhibit bactericidal effects against MRSA and S. epidermidis, though this compound’s higher MIC limits clinical utility .
  • Combination Therapies :
    • Synergy with osimertinib (EGFR inhibitor) in NSCLC via ATF4/CHOP pathway activation .
    • Enhanced anthracycline efficacy in AML via Pgp inhibition .
  • Precision Oncology : HRAS mutations predict this compound responsiveness, with ongoing trials in HNSCC (AIM-HN, NCT03719690) .

生物活性

Tipifarnib, a potent farnesyltransferase inhibitor, has garnered attention for its biological activity in various malignancies, particularly those associated with HRAS mutations. This article delves into its mechanisms of action, clinical efficacy, and associated biomarkers, supported by data tables and case studies.

This compound inhibits farnesyltransferase, an enzyme critical for the post-translational modification of proteins through prenylation. This process is essential for the proper localization and function of several oncogenic proteins, including HRAS. By preventing this modification, this compound disrupts the signaling pathways that promote cell proliferation and survival in cancer cells.

Case Studies and Clinical Trials

  • T-cell Acute Lymphoblastic Leukemia (T-ALL)
    • A study identified biomarkers associated with sensitivity to this compound in T-ALL. It demonstrated that this compound reduced cell viability and induced apoptosis in T-cell leukemia cell lines. Notably, mutations in TP53, NOTCH1, and DNMT3 were prevalent in sensitive lines, indicating potential biomarkers for treatment response .
  • Urothelial Carcinoma
    • In a Phase II trial involving 245 patients with advanced urothelial carcinoma harboring HRAS mutations, this compound was administered at 900 mg twice daily. The trial reported an objective response rate of 55% among patients with a variant allele frequency of ≥20%, achieving a median overall survival of 15.4 months .
  • Lymphoma
    • A multi-institutional Phase II study assessed this compound in 93 patients with relapsed or refractory lymphoma. The study revealed response rates of 31% in Hodgkin lymphoma/T-cell lymphoma (HL/T) patients and 17% in aggressive B-cell lymphoma patients . The median duration of response was approximately 15.8 months.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits linear pharmacokinetics with minimal accumulation over time when administered at doses up to 1400 mg twice daily . The maximum tolerated dose (MTD) was established at 400 mg twice daily due to dose-limiting toxicities such as headache and fatigue.

Biomarkers and Sensitivity

The identification of biomarkers predictive of sensitivity to this compound is crucial for optimizing therapeutic strategies. In T-ALL, the expression levels of p-ERK and RelB were correlated with sensitivity and resistance to the drug, respectively . Additionally, RNA sequencing highlighted pathways related to T-cell development that were downregulated by this compound, further supporting its role as a targeted therapy.

Data Overview

Study Population Dose Response Rate Median Overall Survival
T-ALL StudyT-cell leukemiaVariableN/AN/A
Urothelial CarcinomaAdvanced disease900 mg bid55%15.4 months
Lymphoma StudyRelapsed/refractory lymphoma300 mg bid31% (HL/T)~15.8 months

Q & A

Basic Research Question

  • In vitro : HRAS-mutant HNSCC cell lines (e.g., UMSCC17B, ORL214) are treated with this compound to assess proliferation (via MTT assays) and apoptosis (cleaved caspase-3 detection). siRNA knockdown of HRAS is used to validate specificity .
  • In vivo : Xenograft models (cell line-derived or patient-derived, PDX) are dosed with this compound (80 mg/kg BID in mice) to monitor tumor regression, MAPK pathway inhibition (pERK reduction), and angiogenesis (CD31 staining for vessel density) .

How can researchers reconcile discrepancies between this compound’s preclinical success and variable clinical outcomes in solid tumors?

Advanced Research Question

  • Preclinical limitations : Cell line models may lack tumor microenvironment complexity. PDX models better mimic patient heterogeneity but require genetic validation (e.g., HRAS mutation allele frequency [VAF]) .
  • Clinical variability : this compound showed efficacy in HRAS-mutant HNSCC (AIM-HN trial: 600 mg BID, 28-day cycles) but failed in colorectal/pancreatic cancers. Biomarker stratification (e.g., high HRAS VAF) and combination therapies (e.g., with PI3K/mTOR inhibitors) are critical .

What molecular techniques confirm this compound’s inhibition of farnesyltransferase (FTase) activity in HRAS-mutant models?

Basic Research Question

  • Western blotting : Detect reduced farnesylation of HRAS and Rheb via mobility shifts (non-farnesylated proteins migrate slower) .
  • FTase enzymatic assays : Measure this compound’s IC50 (0.6 nM) in cell lysates .
  • IHC/IF : Quantify downstream effects (e.g., pERK suppression, Ki67 reduction) .

What strategies enhance this compound’s efficacy in overcoming tumor microenvironment (TME)-mediated resistance?

Advanced Research Question

  • Angiogenesis inhibition : this compound reduces CD31+ vessel density in PDX models, suggesting synergy with anti-angiogenic agents .
  • Immunotherapy combinations : Preclinical data suggest this compound may normalize hypoxia and improve immune infiltration, supporting trials with anti-PD1/CTLA-4 .
  • Microenvironment-focused dosing : Intermittent dosing (e.g., days 1–7 and 15–21) balances efficacy and toxicity .

How is this compound’s impact on apoptosis and cell cycle progression quantified in HRAS-mutant models?

Basic Research Question

  • Apoptosis : Cleaved caspase-3 immunohistochemistry (IHC) and PARP cleavage (via Western blot) .
  • Proliferation : Ki67 immunofluorescence (IF) and cell viability assays (MTT) .
  • Cell cycle : RNA sequencing identifies G1–S arrest markers (e.g., p27 upregulation) .

What bioinformatics approaches identify this compound-induced gene expression changes in resistant vs. sensitive tumors?

Advanced Research Question

  • RNA sequencing : PDX tumors post-Tipifarnib treatment are analyzed for pathways like MAPK negative regulators (DUSP1/3) and squamous differentiation markers .
  • ENRICHR analysis : Upregulated gene sets (e.g., EGFR/HER2 signaling) highlight compensatory resistance mechanisms .

What dosing protocols optimize this compound’s pharmacokinetics and pharmacodynamics in preclinical studies?

Basic Research Question

  • In vitro : Dose ranges of 10–1,000 nM, with 48–72 hr exposure for IC50 determination .
  • In vivo : Mouse xenografts receive 80 mg/kg BID orally; PDX models use similar protocols with monitoring of FTase activity (≥90% inhibition required) .

How does HRAS mutation allele frequency (VAF) influence this compound response in clinical trials?

Advanced Research Question

  • VAF threshold : Patients with HRAS VAF >20% (AIM-HN trial) showed higher response rates, suggesting VAF as a predictive biomarker .
  • Mechanistic basis : High VAF tumors rely more on HRAS-driven signaling, making them susceptible to FTase inhibition .

What downstream signaling pathways are most consistently modulated by this compound in HRAS-mutant cancers?

Basic Research Question

  • MAPK pathway : this compound reduces pERK in xenografts and PDX models .
  • mTOR pathway : Inhibits Rheb farnesylation, reducing p70S6K phosphorylation .
  • STAT3 : Downregulation of phospho-STAT3 in breast cancer models .

How do researchers validate target engagement and off-target effects of this compound in complex models?

Advanced Research Question

  • Farnesylation profiling : Mass spectrometry detects loss of farnesyl moieties in HRAS, Rheb, and other FTase substrates .
  • Off-target screening : Phospho-proteomics identifies compensatory pathways (e.g., EGFR/HER3) activated post-treatment .
  • In vivo specificity controls : Compare effects in HRAS-mutant vs. wild-type PDX models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipifarnib
Reactant of Route 2
Tipifarnib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。